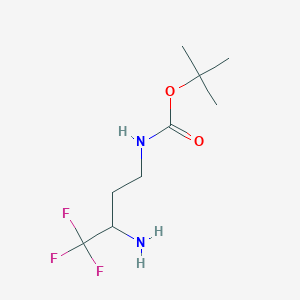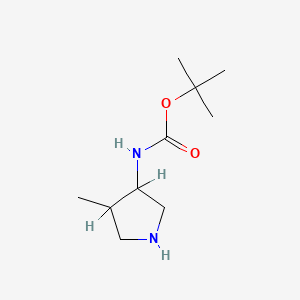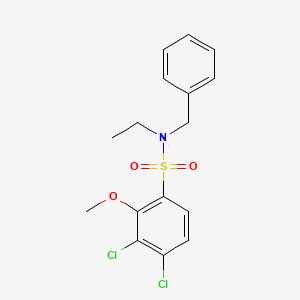
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate, also known as TATB, is a high-energy explosive material that has gained significant attention in the field of scientific research. TATB is a white crystalline solid and is known for its high thermal stability and insensitivity to shock and friction. It has been extensively studied for its potential applications in the field of defense, aerospace, and industrial explosives.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves the release of energy through a rapid exothermic reaction. Upon initiation, tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate undergoes a rapid decomposition, releasing a large amount of energy in the form of heat and gas. The decomposition of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is highly exothermic and occurs at a very high rate, making it an ideal candidate for use in explosive devices.
Biochemical and Physiological Effects:
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is not intended for use as a drug or medication and has not been studied extensively for its biochemical and physiological effects. However, studies have shown that exposure to tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate can cause irritation to the eyes, skin, and respiratory system. It is considered to be a potential occupational hazard and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in lab experiments include its high energy content, thermal stability, and insensitivity to shock and friction. tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate is also relatively easy to synthesize, making it readily available for use in lab experiments. However, the limitations of using tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in lab experiments include its potential hazards, the need for specialized equipment and facilities, and the high cost of production.
Direcciones Futuras
There are several future directions for research on tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new applications for tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate in the field of defense, aerospace, and industrial explosives. Additionally, research on the biochemical and physiological effects of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate could provide valuable information on its potential hazards and safety considerations.
Métodos De Síntesis
The synthesis of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate involves the reaction of 1,1,1-trifluoro-4-chlorobutane with tert-butyl carbamate in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate. The synthesis method of tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has been extensively studied, and various modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has been extensively studied for its potential applications in the field of defense and aerospace. It is known for its high energy content, insensitivity to shock and friction, and thermal stability, making it an ideal candidate for use in explosive devices. tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate has also been studied for its potential use as a propellant in rocket engines, due to its high energy content and low sensitivity to shock and friction.
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-4-6(13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUYEEAIRVVMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide](/img/structure/B2895345.png)
![[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2895346.png)


![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2895354.png)

![2-(4-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2895357.png)

![(1R,5S)-3-Methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2895359.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2895360.png)
![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-1-naphthylacetamide](/img/no-structure.png)
![N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2895364.png)